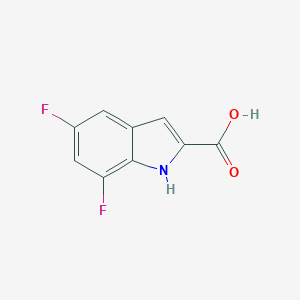

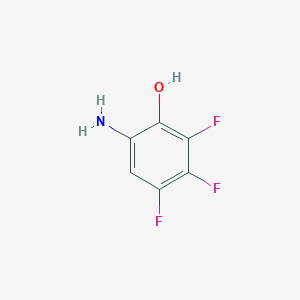

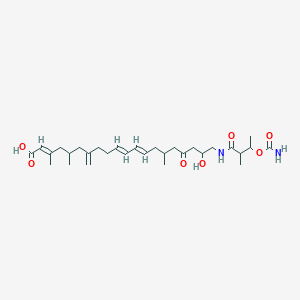

5,7-Difluoro-1H-indole-2-carboxylic acid

概要

説明

Synthesis Analysis

The synthesis of indole derivatives, such as 5,7-Difluoro-1H-indole-2-carboxylic acid, typically involves complex organic reactions that introduce the fluorine atoms into the indole core. Although specific literature on 5,7-Difluoro-1H-indole-2-carboxylic acid is scarce, related works suggest the use of palladium-catalyzed coupling reactions and electrophilic fluorination techniques. For instance, derivatives of indole-2-carboxylic acid can be synthesized through reactions involving palladium-catalyzed couplings and subsequent modifications to introduce various functional groups, including fluorine atoms (Rossi et al., 2006).

Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid derivatives, including 5,7-Difluoro-1H-indole-2-carboxylic acid, is characterized by the presence of a heterocyclic indole core and a carboxylic acid moiety. The inclusion of fluorine atoms can affect the molecule's electronic distribution, influencing its reactivity and interaction with biological targets. X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly employed to confirm the structure of such compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Indole-2-carboxylic acid derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. They can undergo nucleophilic substitution reactions, decarboxylative modifications, and serve as precursors for further functionalization. The fluorine atoms present in 5,7-Difluoro-1H-indole-2-carboxylic acid may enhance its reactivity towards electrophilic substitution due to the electron-withdrawing nature of fluorine, thereby opening pathways for creating a broad range of biologically active molecules (Tagat et al., 2002).

Physical Properties Analysis

The physical properties of 5,7-Difluoro-1H-indole-2-carboxylic acid, such as solubility, melting point, and crystallinity, are influenced by the presence of fluorine atoms. These atoms can lead to increased stability and lower reactivity in acidic or oxidative conditions compared to non-fluorinated indoles. The crystal structure and solid-state properties can be studied using techniques like X-ray diffraction, which provides insights into the compound's packing, hydrogen bonding, and overall stability (Lynch et al., 1998).

Chemical Properties Analysis

The chemical properties of 5,7-Difluoro-1H-indole-2-carboxylic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and participation in coupling reactions, are significantly defined by the indole core and the fluorine substitutions. The electron-withdrawing effect of the fluorine atoms affects the acidity of the carboxylic acid group and the reactivity of the indole ring, making it a versatile intermediate in organic synthesis and potentially in the design of new pharmaceuticals (Murakami, 1987).

科学的研究の応用

Characterization of Indole Derivatives :

- Indole‐5‐carboxylic acid trimer was characterized by proton NMR spectroscopy to understand its structural properties, employing one- and two-dimensional NMR techniques. This research contributes to the understanding of indole derivatives like 5,7-Difluoro-1H-indole-2-carboxylic acid (Mackintosh, Mount, & Reed, 1994).

Synthesis of Biologically Active Molecules :

- Trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids have been prepared for synthesizing biologically active molecules, demonstrating the potential of compounds like 5,7-Difluoro-1H-indole-2-carboxylic acid in drug development (Leconte & Ruzziconi, 2002).

Synthesis and Application of Fluoronaphthoic Acids :

- Fluorinated naphthoic acids, similar in structure to 5,7-Difluoro-1H-indole-2-carboxylic acid, have been synthesized, indicating their importance in various biological compounds and highlighting the potential of similar fluorinated indole derivatives (Tagat et al., 2002).

Oligomerization of Indole Derivatives :

- Indole derivatives like indole-5-carboxylic acid were oligomerized with thiols, yielding various adducts. This research aids in understanding the reactivity of similar compounds like 5,7-Difluoro-1H-indole-2-carboxylic acid in chemical reactions (Mutulis et al., 2008).

Antibacterial and Antifungal Applications :

- Indole-2-carboxylic acid derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showcasing the therapeutic potential of similar compounds (Raju et al., 2015).

Electrochemical Applications :

- The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives were investigated, relevant for understanding the electrochemical applications of similar compounds like 5,7-Difluoro-1H-indole-2-carboxylic acid (Ma et al., 2015).

Corrosion Inhibition :

- Indole-5-carboxylic acid showed inhibitive action towards corrosion of mild steel in acidic solutions, suggesting the potential application of similar compounds in corrosion prevention (Quartarone, Bonaldo, & Tortato, 2006).

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

5,7-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZUEYDXSLBMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588529 | |

| Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-1H-indole-2-carboxylic acid | |

CAS RN |

186432-20-2 | |

| Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)